2-Chloro-5-(2,3-difluorophenyl)pyrazine

Structural Isomerism Fluorine Chemistry Medicinal Chemistry

Medicinal chemistry teams developing CRF receptor modulators require precise halogenated building blocks where even minor substitution changes invalidate SAR data. 2-Chloro-5-(2,3-difluorophenyl)pyrazine (CAS 1935936-81-4) delivers the exact 2,3-difluoro substitution pattern specified in patent literature for 5-substituted-2-arylpyrazine CRF1 antagonists. • Non-interchangeable 2,3-difluoro substitution-critical for target binding and metabolic stability • ≥98% purity minimizes side reactions in multi-step syntheses • Immediate availability for SAR investigations and lead optimization programs

Molecular Formula C10H5ClF2N2
Molecular Weight 226.61 g/mol
Cat. No. B13224592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(2,3-difluorophenyl)pyrazine
Molecular FormulaC10H5ClF2N2
Molecular Weight226.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C2=CN=C(C=N2)Cl
InChIInChI=1S/C10H5ClF2N2/c11-9-5-14-8(4-15-9)6-2-1-3-7(12)10(6)13/h1-5H
InChIKeyFGOHVEYHSDTIFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(2,3-difluorophenyl)pyrazine Overview


2-Chloro-5-(2,3-difluorophenyl)pyrazine (CAS: 1935936-81-4) is a halogenated heterocyclic building block characterized by a pyrazine core substituted with a chlorine atom at the 2-position and a 2,3-difluorophenyl group at the 5-position . This precise substitution pattern is essential for its role in synthesizing 5-substituted-2-arylpyrazine derivatives, a class of compounds identified in patent literature as potential selective modulators of Corticotropin-Releasing Factor (CRF) receptors [1]. Its molecular structure, defined by the formula C10H5ClF2N2 and a molecular weight of 226.61 g/mol, provides a specific vector for further functionalization in medicinal chemistry .

2-Chloro-5-(2,3-difluorophenyl)pyrazine Specificity


The critical role of 2-Chloro-5-(2,3-difluorophenyl)pyrazine as a building block for specific pharmacophores means that its substitution pattern is not interchangeable with its numerous difluoro or monofluoro analogs [REFS-1, REFS-2]. The 2,3-difluoro substitution on the pendant phenyl ring creates a unique electronic and steric environment that is central to the properties of the final downstream compounds [1]. In medicinal chemistry, even minor alterations, such as relocating a single fluorine atom from the 2,3- to the 2,6-position, can lead to profound differences in a compound's metabolic stability, target binding, and overall pharmacokinetic profile [1]. Therefore, substituting this compound with a different isomer or less specific analog would constitute a fundamental change to the intended molecular structure, invalidating any prior structure-activity relationship (SAR) data and jeopardizing the reproducibility of synthetic protocols or biological assays [2].

2-Chloro-5-(2,3-difluorophenyl)pyrazine Evidence


2,3-Difluoro vs. 2,6-Difluoro Substitution

The defining differentiation for 2-Chloro-5-(2,3-difluorophenyl)pyrazine is its precise regioisomeric substitution. It is a distinct chemical entity from its closest analog, 2-Chloro-5-(2,6-difluorophenyl)pyrazine (CAS: 1935361-09-3) [REFS-1, REFS-2]. While both share the same molecular formula (C10H5ClF2N2) and molecular weight (226.61 g/mol), the position of the second fluorine atom on the phenyl ring is different [REFS-1, REFS-2]. This is not a trivial difference; in drug design, altering the fluorine substitution pattern on an aromatic ring is a well-documented strategy to modulate properties like metabolic stability and target binding [1].

Structural Isomerism Fluorine Chemistry Medicinal Chemistry

CRF Receptor Modulation

2-Chloro-5-(2,3-difluorophenyl)pyrazine falls under the general scope of '5-substituted-2-arylpyrazine' compounds, which have been patented for their ability to act as selective modulators of Corticotropin-Releasing Factor (CRF) receptors [1]. The patent literature specifically claims that such compounds can bind with high selectivity and/or high affinity to CRF1 receptors and are therefore useful for treating CNS disorders like stress, anxiety, and depression [1]. While the patent does not provide a Ki value for this exact compound, it establishes the class as a biologically relevant scaffold for CRF receptor antagonism.

CRF Receptor Neurology Anxiety

Purity for Reproducibility

A critical piece of quantitative data for procurement is the commercially available purity. One reputable vendor lists this compound with a specified purity of 98% . This is a verifiable quality metric that directly impacts the reliability and reproducibility of subsequent chemical reactions and biological assays. Procuring a compound with a lower, unspecified, or less rigorously validated purity introduces unknown variables into an experimental workflow, potentially leading to failed syntheses or spurious biological results.

Chemical Purity Analytical Chemistry Procurement

2-Chloro-5-(2,3-difluorophenyl)pyrazine Applications


Focused Library Synthesis for CRF1 Antagonists

Medicinal chemistry teams can utilize 2-Chloro-5-(2,3-difluorophenyl)pyrazine as a core building block to synthesize novel 5-substituted-2-arylpyrazine derivatives for evaluation as potential CRF1 receptor antagonists [1]. This is directly supported by patent literature claiming the utility of this class of compounds in treating CNS disorders like stress and anxiety [1].

Fluorine Substitution SAR

This compound is ideal for systematic Structure-Activity Relationship (SAR) investigations focused on how the specific 2,3-difluoro substitution pattern influences the properties of pyrazine-based compounds. As established, altering the fluorine substitution pattern is a key strategy for modulating metabolic stability and target binding in medicinal chemistry [2].

Multi-Step Synthesis Intermediate

In a complex, multi-step synthesis, the reproducibility of the final product hinges on the quality of each intermediate. Procuring 2-Chloro-5-(2,3-difluorophenyl)pyrazine with a verified high purity (e.g., 98% ) is critical for minimizing side reactions and ensuring a clean reaction profile for subsequent functionalizations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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